N-(2-methylphenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
“N-(2-methylphenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide” is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methylphenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide” typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether formation:
Amide bond formation: The final step involves coupling the oxadiazole-thioether intermediate with 2-methylphenylpropanoic acid or its derivatives using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole rings or the amide group, potentially leading to ring-opening or amine formation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole rings can lead to amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, oxadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be studied for its potential to inhibit specific enzymes or pathways in pathogenic organisms or cancer cells.
Medicine
In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of “N-(2-methylphenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide” depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating signaling pathways. The oxadiazole rings and sulfanyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-3-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
- N-(2-methylphenyl)-3-[3-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
Uniqueness
The uniqueness of “N-(2-methylphenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide” lies in its specific substitution pattern on the oxadiazole rings and the presence of the sulfanyl group. These structural features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C22H21N5O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-3-[3-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C22H21N5O3S/c1-14-7-9-16(10-8-14)21-25-26-22(29-21)31-13-18-24-20(30-27-18)12-11-19(28)23-17-6-4-3-5-15(17)2/h3-10H,11-13H2,1-2H3,(H,23,28) |
InChI Key |
VHDAQWZUXXORMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=NOC(=N3)CCC(=O)NC4=CC=CC=C4C |
Origin of Product |
United States |
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